2-chloro-N-ethyl-5-nitrobenzenesulfonamide
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Overview
Description
2-chloro-N-ethyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C8H9ClN2O4S and its molecular weight is 264.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Copper(II) Complexes
2-Chloro-N-ethyl-5-nitrobenzenesulfonamide (ClNbsa) has been utilized in the synthesis of copper(II) complexes. These complexes, featuring ClNbsa as the ligand, have been characterized through various techniques including thermogravimetric analyses, UV-VIS, FTIR, Raman, and NMR spectroscopies. The geometry and electronic characteristics of these complexes were further investigated through Density Functional Theory (DFT) calculations (Camí et al., 2011).
Inhibitory Action on Human Carbonic Anhydrases
This compound derivatives have shown significant inhibitory action on human carbonic anhydrases. This is crucial for therapeutic applications, as these enzymes are involved in various physiological processes. The primary sulfonamide functionality of these derivatives facilitates the ring construction and acts as an enzyme prosthetic zinc-binding group, making them potent inhibitors (Sapegin et al., 2018).
Applications in Alkylation Reactions
Sulfonimidate derivatives of this compound have been used in SNAAP alkylations, effectively alkylating various acids, alcohols, and phenols. These derivatives offer chemoselectivity and the byproduct, sulfonamide, can be recycled, highlighting their efficiency and environmental friendliness in synthetic chemistry (Maricich et al., 2013).
Applications in Organic Chemistry
Facilitation of Cyclocondensation Processes
The presence of the sulfonamide group in this compound facilitates cyclocondensation processes, enabling the synthesis of novel compounds such as [1,4]oxazepine-based primary sulfonamides. This is significant in the field of organic synthesis, allowing the creation of complex molecular structures (Pei et al., 2003).
Development of Novel Hybrid Molecules
This compound has been involved in the Mitsunobu glycosylation of amino acid-derived sulfonamides, leading to the formation of amino acid carbohydrate hybrids. These hybrids, integrated into peptide sequences, hold potential for various biochemical applications (Turner et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-ethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVULLNWMGXZRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.